molecular formula C16H32O B134135 Hexadecanal CAS No. 629-80-1

Hexadecanal

Cat. No. B134135
CAS RN: 629-80-1
M. Wt: 240.42 g/mol
InChI Key: NIOYUNMRJMEDGI-UHFFFAOYSA-N
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Description

Hexadecanal is not directly mentioned in the provided papers, so a comprehensive analysis of hexadecanal specifically cannot be conducted based on the given data. However, hexadecanal, also known as palmitaldehyde, is a long-chain fatty aldehyde with the chemical formula C16H32O. It is typically derived from the oxidation of hexadecane or the reduction of hexadecanoic acid (palmitic acid). In the context of the provided papers, hexadecane is mentioned in paper , where it is part of a binary system with 1-hexadecanol, and its crystal structure and phase diagram are studied for applications in thermal protection of liquids.

Synthesis Analysis

The synthesis of hexadecanal itself is not discussed in the provided papers. However, the synthesis of related compounds and materials, such as hexagonal boron nitride (h-BN) and hexadecylphosphocholine (He-PC), is detailed. For instance, h-BN is synthesized using chemical vapor deposition (CVD) on a copper substrate, which is a technique that could potentially be adapted for the synthesis of other long-chain hydrocarbons or their derivatives . He-PC, an ether lipid analogue with antineoplastic activity, is synthesized according to structural requirements deduced from studies with other ether lipids .

Molecular Structure Analysis

The molecular structure of hexadecanal would consist of a long hydrocarbon chain with a terminal aldehyde group. While the papers do not discuss hexadecanal's structure, they do provide insights into the molecular structures of related compounds. For example, the crystal structures of hexadecane and 1-hexadecanol are determined using X-ray diffraction, which is a technique that could also be used to elucidate the structure of hexadecanal .

Chemical Reactions Analysis

The chemical reactions involving hexadecanal are not covered in the provided papers. However, as an aldehyde, hexadecanal can undergo various chemical reactions, such as oxidation to form hexadecanoic acid or reduction to form hexadecanol. The papers do discuss the reactivity of related compounds, such as the degradation intermediates of hexeneuronic acids (HexA) and the antineoplastic activity of He-PC .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexadecanal are not directly addressed in the provided papers. However, the papers do discuss the properties of similar compounds. For instance, the mechanical properties of h-BN films are measured by nanoindentation, and the thermal and electrical properties of hexaborides are reviewed . These studies on related materials can provide a general understanding of the types of properties that might be expected for hexadecanal, such as melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Tribological Applications

Hexadecane, a type of alkane, is studied for its lubricity, relevant in various tribological applications in both industrial and scientific fields. Research by Ta (2022) focuses on the adhesive strength of hexadecane on iron compounds, providing insights into its potential in lubrication technologies.

Chemistry and Encapsulation

Hexameric encapsulation complexes, involving hexameric resorcin[4]arenes and pyrogallol[4]arenes, have been explored for their properties in hosting molecules in small spaces, potentially impacting fields like catalysis or transport. Studies by Avram, Cohen, and Rebek (2011) highlight these developments.

Environmental Bioremediation

Hexadecane's role in environmental bioremediation is significant. Research by Hajieghrari and Hejazi (2020) shows that the biodegradation of hexadecane in soil can be enhanced using immobilized Pseudomonas Aeruginosa on coconut fibers, illustrating its potential in soil contamination treatment.

Behavioral and Brain Response

Hexadecanal influences human behavior and brain activity. Studies by Mishor et al. (2020) and Mishor et al. (2020) reveal that hexadecanal can trigger or block aggression in humans, with a sexually dimorphic response.

Nanotechnology and Photonics

Hexagonal boron nitride (hBN), which has been used in nanoelectronic and optoelectronic devices, exhibits optical properties enabling novel photonic functionalities. Research by Caldwell et al. (2019) discusses its application in areas like mid-IR nanophotonics and as a UV emitter.

Biomedical Research

Hexadecanamide, a variant of hexadecane, is studied for its role in brain health. Patel et al. (2020) report its potential in stimulating brain-derived neurotrophic factor (BDNF) in hippocampal neurons, indicating its relevance in neurological research.

Petroleum Biodegradation

Hexadecane biodegradation is crucial in addressing environmental contamination from petroleum. Research by Ferrari et al. (2019) focuses on bacterial diversity and their ability to transform hexadecane, demonstrating its importance in mitigating petroleum-related environmental impacts.

Safety And Hazards

Hexadecanal can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling Hexadecanal .

properties

IUPAC Name

hexadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOYUNMRJMEDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042039
Record name Hexadecanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001551
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hexadecanal

CAS RN

629-80-1
Record name Hexadecanal
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Record name Hexadecanal
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Record name Hexadecanal
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Record name Hexadecanal
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Record name Hexadecanal
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Record name Hexadecanal
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Record name HEXADECANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQD27655QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Palmitaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35 °C
Record name Hexadecanal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palmitaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

21.5 g (100 mmol) of pyridinium chlorochromate are suspended in 200 ml of anhydrous dichloromethane. 16 g (66 mmol) of hexadecanol in 50 ml of anhydrous dichloromethane are added dropwise. After 2 hours, the mixture is diluted with 300 ml of anhydrous ether, and the solution is decanted off from the black residue. The residue is washed three times with about 50 ml of anhydrous ether. The organic phases are combined and the ether is evaporated off to dryness. The residue is chromatographed on silica gel using petroleum ether/ethyl acetate 9:1. Yield: 15 g (95%), melting point 33°-34° C.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecanal
Reactant of Route 2
Hexadecanal
Reactant of Route 3
Hexadecanal
Reactant of Route 4
Hexadecanal
Reactant of Route 5
Hexadecanal
Reactant of Route 6
Hexadecanal

Citations

For This Compound
5,330
Citations
CE Linn, MJ Domingue, CJ Musto, TC Baker… - Journal of chemical …, 2007 - Springer
The flight-tunnel response of male Z-strain European corn borer moths (ECB), Ostrinia nubilalis, from a population in New York State (USA), was significantly antagonized by addition of …
Number of citations: 27 link.springer.com
E Mishor, D Amir, T Weiss, D Honigstein… - Science …, 2021 - science.org
In terrestrial mammals, body volatiles can effectively trigger or block conspecific aggression. Here, we tested whether hexadecanal (HEX), a human body volatile implicated as a …
Number of citations: 10 www.science.org
N Dashti, H Al-Awadhi, M Khanafer, S Abdelghany… - Chemosphere, 2008 - Elsevier
Bacteria and fungi in pristine and oily desert soil samples were counted on inorganic medium aliquots containing 0.5% hexadecane, hexadecanol, hexadecanal or hexadecanoic acid, …
Number of citations: 34 www.sciencedirect.com
C Zhu, W Fu, L Zhang, Y Zhang, D Wu, T Tang - Molecular Catalysis, 2022 - Elsevier
Mesoporous ETS-10 zeolites supported Ni catalysts (Ni@NaMETS-10 and Ni@HMETS-10) were applied in the hydrodeoxygenation (HDO) of palmitic acid to investigate the formation …
Number of citations: 1 www.sciencedirect.com
V Bautze, W Schwack, H Breer, J Strotmann - Chemical senses, 2014 - academic.oup.com
… We subsequently tried to determine how much hexadecanal is contained in single pellets. By using an external calibration method, the amount of hexadecanal in single fecal pellets …
Number of citations: 13 academic.oup.com
AM Salih, JF Price, DM Smith… - Journal of Food …, 1988 - Wiley Online Library
… that these were DMA’s of hexadecanal and octadecanal. … The mass spectra of DMA of hexadecanal (m/e 222, 255, and … related to DMA’s of hexadecanal and octadecanal is 286 (285 + 1…
Number of citations: 7 ift.onlinelibrary.wiley.com
HK Gardner, CS Huber, CT Bourland, MC Smith Jr - Poultry Science, 1972 - Elsevier
Two unknown compounds were detected in the fatty acid analysis of the phospholipid fraction of chicken muscle, using gas-liquid chromatography. Comparison of the unknown …
Number of citations: 7 www.sciencedirect.com
NMD Brown, RB Floyd, DG Walmsley - Journal of the Chemical …, 1979 - pubs.rsc.org
A study of the inelastic electron tunnelling spectra (IETS) of propanoic acid, butanoic acid and octanoic acid shows that these chemisorb from the vapour on to plasma-grown aluminium …
Number of citations: 7 pubs.rsc.org
T Yamaguchi, K Miyamoto, S Yagi, A Horigane… - Fisheries …, 2001 - jstage.jst.go.jp
… detected in the blood plasma (70.9 nmol/mL), and studies indicate that the main components of the alkenyl chain of the plasmalogen extracted from the blood plasma were hexadecanal …
Number of citations: 3 www.jstage.jst.go.jp
MY Choi, SJ Ahn, KC Park, RV Meer, RT Cardé… - Journal of chemical …, 2016 - Springer
… vary with species, but hexadecanal has been found in the … (0.5–1.5 μg) of hexadecanal and octadecanal on the legs of … The hexadecanal was found on and released from the tarsi, …
Number of citations: 12 link.springer.com

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